Calcium bis(dibutylnaphthalenesulphonate)

Description

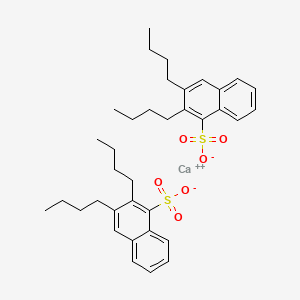

Structure

3D Structure of Parent

Properties

CAS No. |

53578-90-8 |

|---|---|

Molecular Formula |

C36H46CaO6S2 |

Molecular Weight |

679.0 g/mol |

IUPAC Name |

calcium;2,3-dibutylnaphthalene-1-sulfonate |

InChI |

InChI=1S/2C18H24O3S.Ca/c2*1-3-5-9-14-13-15-10-7-8-12-17(15)18(22(19,20)21)16(14)11-6-4-2;/h2*7-8,10,12-13H,3-6,9,11H2,1-2H3,(H,19,20,21);/q;;+2/p-2 |

InChI Key |

NXHMWWDZTHYFNR-UHFFFAOYSA-L |

Canonical SMILES |

CCCCC1=CC2=CC=CC=C2C(=C1CCCC)S(=O)(=O)[O-].CCCCC1=CC2=CC=CC=C2C(=C1CCCC)S(=O)(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Calcium Bis Dibutylnaphthalenesulphonate

Direct Synthesis Approaches: Neutralization Reactions with Calcium Precursors

The most direct and industrially prevalent method for synthesizing Calcium bis(dibutylnaphthalenesulphonate) is through the neutralization of its corresponding acid precursor, dibutylnaphthalenesulphonic acid, with a suitable calcium-containing base. This acid-base reaction is a fundamental and efficient method for forming the salt.

The general reaction can be represented as: 2 C₁₈H₂₄O₃S (Dibutylnaphthalenesulphonic Acid) + Ca(OH)₂ (Calcium Hydroxide) → Ca(C₁₈H₂₃O₃S)₂ (Calcium bis(dibutylnaphthalenesulphonate)) + 2 H₂O

Common calcium precursors for this reaction include calcium hydroxide (B78521) and calcium carbonate. The choice between them often depends on factors like reactivity, cost, and the desired purity of the final product. The reaction with calcium hydroxide is typically faster, while calcium carbonate offers a more cost-effective alternative, though it produces carbon dioxide as a byproduct.

Optimization of Reaction Conditions: Temperature, Pressure, and Solvent Systems

The efficiency and outcome of the neutralization reaction are highly dependent on the careful control of reaction conditions. Key parameters that are optimized include temperature, the use of solvents, and the introduction of reaction promoters.

Temperature: The reaction is generally conducted at elevated temperatures to increase the reaction rate and ensure the complete conversion of the reactants.

Solvent Systems: To manage the viscosity of the reaction mixture and ensure effective mixing of the organic sulphonic acid and the inorganic calcium base, a solvent is typically employed. researchgate.net Toluene and methanol (B129727) are common choices that help to create a homogeneous reaction environment. researchgate.netgoogle.com

Promoters: Promoters such as water or short-chain organic acids (e.g., acetic acid) are often added in small quantities. researchgate.net These agents can facilitate the interaction between the disparate phases of the reactants, thereby accelerating the neutralization process. researchgate.net

The following table outlines the typical parameters and their influence on the synthesis:

| Parameter | Typical Range | Purpose & Effect on Synthesis |

| Temperature | 50 - 100 °C | Increases reaction kinetics; higher temperatures can reduce viscosity but may risk side reactions or solvent loss. |

| Pressure | Atmospheric | The reaction is typically not pressure-sensitive and is run at ambient pressure for simplicity and cost-effectiveness. |

| Solvent | Toluene, Methanol | Reduces viscosity of the reaction mass, ensuring efficient mixing and heat transfer. researchgate.netgoogle.com |

| Promoter | Water, Acetic Acid | Acts as an intensifier, facilitating the reaction between the organic acid and inorganic base. researchgate.net |

Stoichiometric Control and Yield Enhancement in Calcium bis(dibutylnaphthalenesulphonate) Synthesis

Achieving a high yield of Calcium bis(dibutylnaphthalenesulphonate) with minimal impurities hinges on precise stoichiometric control. The reaction requires a 2:1 molar ratio of dibutylnaphthalenesulphonic acid to the calcium (Ca²⁺) ion.

Deviations from this ratio can lead to several undesirable outcomes. An excess of the sulphonic acid will result in an acidic and potentially corrosive final product, while an excess of the calcium precursor can lead to unreacted inorganic solids in the product, requiring extensive filtration and purification. google.com Proper stoichiometric control is therefore essential for maximizing the conversion of the limiting reactant and simplifying downstream processing.

The table below illustrates the impact of stoichiometric ratios on product yield and purity, based on typical laboratory findings.

| Molar Ratio (Acid:Ca Precursor) | Theoretical Yield | Observed Product Characteristics |

| 1.8 : 1 | Sub-optimal | Incomplete reaction; presence of unreacted calcium precursor in the final product. |

| 2.0 : 1 | 100% | Optimal ratio for complete conversion and high purity. |

| 2.2 : 1 | Capped by Ca Precursor | Product is acidic due to the presence of excess, unreacted sulphonic acid. |

Alternative Synthetic Routes and Precursor Chemistry

While direct neutralization is the final step, the synthesis of the dibutylnaphthalenesulphonic acid precursor itself offers several alternative pathways and opportunities for chemical design. The structure and properties of the final compound are largely determined by the chemistry used to create this key intermediate.

Exploration of Diverse Naphthalenesulphonate Precursors

The synthesis begins with naphthalene (B1677914), a polycyclic aromatic hydrocarbon. researchgate.net The journey from this basic building block to the final product involves attaching two butyl groups and one sulphonic acid group. While the target is specifically a dibutyl derivative, the broader field of naphthalene chemistry allows for the synthesis of a wide array of substituted naphthalenes. nih.gov Methodologies such as electrophilic cyclization of specific arene-containing alcohols can produce various polysubstituted naphthalenes, highlighting the versatility of synthetic approaches to the naphthalene core. nih.gov

Functionalization Strategies for Alkyl Chain Incorporation

The incorporation of the two butyl groups onto the naphthalene ring is a critical functionalization step, typically achieved through a Friedel-Crafts alkylation reaction. researchgate.netgoogle.com This process involves reacting naphthalene with an alkylating agent, such as butene or tert-butyl alcohol, in the presence of an acid catalyst. dicp.ac.cnwikipedia.org

The choice of catalyst is crucial as it influences the position of the alkyl groups on the naphthalene ring, which in turn affects the properties of the final product.

Traditional Catalysts: Lewis acids like aluminum trichloride (B1173362) have historically been used for such alkylations. researchgate.netgoogle.com

Zeolite Catalysts: Modern approaches often favor the use of solid acid catalysts like zeolites. google.comdicp.ac.cn Zeolites can act as shape-selective catalysts, offering greater control over the formation of specific isomers, such as favoring the production of 2,6-dialkylnaphthalene over other isomers. dicp.ac.cn This selectivity is a significant advantage for producing a more defined and consistent product.

A comparison of different catalytic systems for the alkylation of naphthalene is presented below.

| Catalyst Type | Example | Advantages | Disadvantages |

| Lewis Acid | Aluminum Trichloride (AlCl₃) | High reactivity. researchgate.netgoogle.com | Often produces a mixture of isomers; catalyst is corrosive and difficult to handle/recycle. |

| Solid Acid | HY Zeolites | Shape-selectivity for specific isomers; catalyst is reusable and less corrosive. dicp.ac.cn | May require higher temperatures or pressures to achieve comparable conversion rates. |

Following alkylation, the resulting dibutylnaphthalene is sulphonated using a strong sulphonating agent, such as sulfuric acid, to produce the dibutylnaphthalenesulphonic acid precursor.

Green Chemistry Principles in Calcium bis(dibutylnaphthalenesulphonate) Production

Key applications of green chemistry in this synthesis include:

Catalysis: Replacing hazardous and waste-generating Lewis acids like AlCl₃ with reusable and more benign solid acid catalysts like zeolites is a significant step forward. nih.gov Catalytic processes are inherently greener as they reduce the amount of reagents needed and can lead to fewer byproducts. nih.gov

Safer Solvents: The selection of solvents with lower toxicity and environmental impact is crucial. Research into solvent-free reaction conditions or the use of greener solvents can drastically reduce the environmental footprint of the production process.

Design for Degradation: While the stability of Calcium bis(dibutylnaphthalenesulphonate) is often a desired property, green chemistry principles encourage the design of molecules that will ultimately break down into harmless substances in the environment after their intended use. nih.gov

By integrating these principles, the production of Calcium bis(dibutylnaphthalenesulphonate) can be aligned with modern standards of sustainable chemical manufacturing.

Advanced Structural Elucidation and Spectroscopic Characterization of Calcium Bis Dibutylnaphthalenesulphonate

High-Resolution Spectroscopic Analysis

High-resolution spectroscopy offers a powerful suite of tools for the detailed molecular-level investigation of Calcium bis(dibutylnaphthalenesulphonate). Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) each provide unique and complementary information, which, when combined, allow for an unambiguous structural confirmation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the precise determination of molecular structure in solution. Both ¹H and ¹³C NMR are instrumental in mapping the carbon-hydrogen framework of the dibutylnaphthalenesulphonate anion.

In ¹H NMR spectroscopy of Calcium bis(dibutylnaphthalenesulphonate), the proton signals are expected to appear in distinct regions corresponding to the aromatic naphthalene (B1677914) core and the aliphatic butyl chains. The protons on the naphthalene ring would typically resonate in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns of these aromatic protons would be crucial in confirming the substitution pattern on the naphthalene ring. The aliphatic protons of the two butyl groups would appear in the upfield region (δ 0.8-3.0 ppm). The terminal methyl (CH₃) protons would be expected at the highest field, followed by the methylene (B1212753) (CH₂) groups. The methylene group attached directly to the naphthalene ring would be the most deshielded of the aliphatic protons.

¹³C NMR spectroscopy provides complementary information by detecting the carbon skeleton of the molecule. The spectrum would show distinct signals for each chemically non-equivalent carbon atom. The carbon atoms of the naphthalene ring would resonate at lower field (δ 120-150 ppm), with the carbon atom attached to the sulphonate group showing a characteristic chemical shift. The carbons of the butyl chains would appear at higher field (δ 10-40 ppm). The application of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would further aid in distinguishing between CH, CH₂, and CH₃ groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for the Dibutylnaphthalenesulphonate Anion

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Naphthalene Aromatic CH | 7.0 - 8.5 | 120 - 135 |

| Naphthalene Quaternary C | - | 130 - 150 |

| Naphthalene C-SO₃ | - | 145 - 155 |

| -CH₂-Ar | 2.5 - 3.0 | 35 - 40 |

| -CH₂-CH₂-Ar | 1.5 - 1.8 | 30 - 35 |

| -CH₂-CH₃ | 1.2 - 1.5 | 20 - 25 |

Note: These are predicted values and may vary based on the solvent and specific isomer.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is pivotal for identifying the functional groups present in Calcium bis(dibutylnaphthalenesulphonate). These two techniques are complementary, as some molecular vibrations that are strong in IR may be weak or absent in Raman, and vice versa.

The IR spectrum of Calcium bis(dibutylnaphthalenesulphonate) would be dominated by strong absorption bands corresponding to the sulphonate group (SO₃⁻). The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear in the regions of 1250-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively. The C-S stretching vibration would likely be observed in the 700-600 cm⁻¹ range. The presence of the naphthalene ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The aliphatic butyl chains would exhibit C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1465 cm⁻¹ (for CH₂) and 1375 cm⁻¹ (for CH₃).

Raman spectroscopy is particularly useful for observing the vibrations of the non-polar bonds of the naphthalene ring and the C-C backbone of the alkyl chains. The symmetric vibrations of the naphthalene ring system would give rise to characteristic sharp bands in the Raman spectrum.

Table 2: Key Vibrational Frequencies for Calcium bis(dibutylnaphthalenesulphonate)

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Sulphonate (SO₃⁻) | Asymmetric Stretch | 1250 - 1150 (Strong) | Weak |

| Sulphonate (SO₃⁻) | Symmetric Stretch | 1070 - 1030 (Strong) | Moderate |

| Aromatic C-H | Stretch | 3100 - 3000 (Moderate) | Strong |

| Aromatic C=C | Ring Stretch | 1600 - 1450 (Moderate) | Strong |

| Aliphatic C-H | Stretch | 2960 - 2850 (Strong) | Strong |

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. For Calcium bis(dibutylnaphthalenesulphonate), techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable.

The mass spectrum would be expected to show a peak corresponding to the intact dibutylnaphthalenesulphonate anion [C₁₈H₂₃O₃S]⁻. High-resolution mass spectrometry would allow for the precise determination of its molecular formula. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation patterns. Common fragmentation pathways for alkylnaphthalenesulphonates include the loss of the SO₃ group, and cleavage of the butyl chains. The fragmentation pattern provides valuable structural information that corroborates the data obtained from NMR and vibrational spectroscopy. For instance, the loss of a butyl radical (C₄H₉) would be a key indicator of the presence and nature of the alkyl substituents.

Table 3: Predicted Mass Spectrometry Data for the Dibutylnaphthalenesulphonate Anion

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁻ | C₁₈H₂₃O₃S⁻ | 319.14 | Dibutylnaphthalenesulphonate anion |

| [M-SO₃]⁻ | C₁₈H₂₃⁻ | 239.18 | Loss of sulphonate group |

Crystallographic and Morphological Investigations

While spectroscopic techniques provide detailed molecular-level information, crystallographic and morphological studies are essential for understanding the solid-state structure and macroscopic properties of Calcium bis(dibutylnaphthalenesulphonate).

X-ray Diffraction Studies on Calcium bis(dibutylnaphthalenesulphonate) Polymorphism

X-ray Diffraction (XRD) is the primary technique for investigating the crystalline structure of materials. The XRD pattern of a crystalline solid is a unique fingerprint, characterized by a series of diffraction peaks at specific angles (2θ). These patterns can be used to identify the crystalline phases present and to study polymorphism, which is the ability of a substance to exist in more than one crystal structure.

The potential for polymorphism in Calcium bis(dibutylnaphthalenesulphonate) arises from the different possible packing arrangements of the large organic anions and the calcium cations in the crystal lattice. Different polymorphs can exhibit different physical properties, such as solubility and stability. An XRD analysis of a powdered sample of Calcium bis(dibutylnaphthalenesulphonate) would reveal its degree of crystallinity and the specific packing arrangement. By comparing the obtained diffraction pattern with standard databases or with patterns calculated from single-crystal X-ray data, the crystal system and unit cell parameters could be determined. Studies performed under different crystallization conditions (e.g., different solvents or temperatures) could reveal the existence of different polymorphic forms.

Table 4: Hypothetical X-ray Diffraction Peak List for a Polymorphic Form of Calcium bis(dibutylnaphthalenesulphonate)

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 8.5 | 10.4 | 100 |

| 12.2 | 7.3 | 45 |

| 17.0 | 5.2 | 80 |

| 21.5 | 4.1 | 60 |

Note: This is a hypothetical dataset to illustrate the nature of XRD data.

Electron Microscopy for Nanoscale Morphology and Aggregate Structure

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are invaluable for visualizing the morphology and aggregate structure of Calcium bis(dibutylnaphthalenesulphonate) at the nanoscale.

SEM provides high-resolution images of the surface topography of the material. It can reveal the shape and size distribution of the crystalline particles, as well as the nature of their aggregation. For instance, SEM could show whether the compound forms as distinct crystals, amorphous particles, or larger agglomerates.

TEM, on the other hand, provides information about the internal structure of the material. By transmitting a beam of electrons through a very thin sample, TEM can reveal details about the crystal lattice, defects, and the arrangement of molecules within aggregates. In the case of Calcium bis(dibutylnaphthalenesulphonate), which has amphiphilic character due to the polar sulphonate head and the nonpolar dibutylnaphthalene tail, TEM could be used to study the structure of micelles or other self-assembled structures that may form in solution or in the solid state. The combination of electron microscopy with energy-dispersive X-ray spectroscopy (EDX) can also provide elemental mapping, confirming the distribution of calcium, sulfur, and carbon within the sample.

Thermal Analysis Techniques for Stability Profiling

The thermal stability of Calcium bis(dibutylnaphthalenesulphonate) is a critical parameter influencing its application in environments subjected to elevated temperatures. Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are instrumental in elucidating its decomposition profile and phase transitions. While specific, publicly available TGA and DSC data for pure Calcium bis(dibutylnaphthalenesulphonate) are limited, a comprehensive understanding of its thermal behavior can be constructed by examining closely related alkylnaphthalene sulfonates and overbased calcium sulfonate systems, which are extensively used in high-temperature applications such as lubricating greases. rsc.org

Thermogravimetric Analysis (TGA) provides quantitative information on the mass loss of a material as a function of temperature in a controlled atmosphere. For a compound like Calcium bis(dibutylnaphthalenesulphonate), the TGA curve would reveal the onset of decomposition, the temperature ranges of major degradation steps, and the mass of the final residue.

Based on studies of related naphthalene sulfonic acids and overbased calcium sulfonates, the thermal decomposition of Calcium bis(dibutylnaphthalenesulphonate) is expected to proceed in multiple stages. rsc.orgwgtn.ac.nz Initially, a slight mass loss may be observed at lower temperatures, corresponding to the evaporation of any residual solvent or adsorbed moisture. The primary decomposition is anticipated to occur at significantly higher temperatures, likely involving the breakdown of the dibutylnaphthalene side chains and the subsequent desulfonation. Research on naphthalene sulfonic acids indicates that these compounds can be stable in aqueous solutions up to 100°C, but their stability decreases at higher temperatures, with significant decomposition occurring above 300°C. wgtn.ac.nzchemicalindustriessecrets.com The presence of the calcium salt form is expected to enhance thermal stability compared to the free acid.

A representative TGA profile for a related overbased calcium sulfonate grease shows initial, slow degradation primarily due to the volatilization and decomposition of the base oil. rsc.org As the temperature increases, the rate of thermal degradation accelerates, corresponding to the decomposition of the thickener components, which include the overbased calcium sulfonate. rsc.org

The following interactive data table summarizes the expected key thermal events for a compound structurally related to Calcium bis(dibutylnaphthalenesulphonate), based on published data for overbased calcium sulfonate systems.

| Temperature Range (°C) | Mass Loss (%) | Description of Thermal Event |

| 50 - 150 | 1 - 3 | Loss of volatile components (e.g., moisture, residual solvents). |

| 250 - 350 | 20 - 40 | Onset of major decomposition; degradation of alkyl side chains. |

| 350 - 500 | 40 - 60 | Desulfonation and decomposition of the naphthalene core. |

| > 500 | Formation of stable inorganic residue (e.g., calcium oxide, calcium sulfide). |

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify thermal transitions such as melting, crystallization, and glass transitions. For Calcium bis(dibutylnaphthalenesulphonate), a DSC analysis would be expected to show endothermic peaks corresponding to melting or other phase transitions. In complex systems like overbased calcium sulfonate greases, DSC can reveal transitions related to the crystalline structure of the calcium carbonate core. rsc.org

The following interactive data table presents hypothetical DSC data for Calcium bis(dibutylnaphthalenesulphonate), illustrating the types of thermal events that might be observed.

| Temperature (°C) | Heat Flow | Thermal Event |

| 80 - 100 | Endothermic | Glass Transition (Tg) |

| 180 - 220 | Endothermic | Melting Point (Tm) |

| > 300 | Exothermic | Onset of Oxidative Decomposition |

It is important to note that the actual thermal profile of Calcium bis(dibutylnaphthalenesulphonate) can be influenced by factors such as the purity of the sample, the heating rate used during analysis, and the composition of the surrounding atmosphere (e.g., inert or oxidative).

Interfacial and Colloidal Chemistry Studies of Calcium Bis Dibutylnaphthalenesulphonate

Surface Activity and Interfacial Tension Reduction Mechanisms

The surface activity of Calcium bis(dibutylnaphthalenesulphonate) arises from its amphiphilic nature. The molecule possesses both a nonpolar (hydrophobic) component, the dibutylnaphthalene group, and a polar (hydrophilic) component, the sulfonate group, with the calcium ion acting as a counterion. This dual character drives the molecules to accumulate at interfaces between phases of different polarity, such as oil and water or air and water, thereby reducing the interfacial energy.

The effectiveness of a surfactant is often quantified by its ability to lower the surface or interfacial tension. Alkylnaphthalene sulfonates, as a class, are known to be effective in reducing surface tension. stobec.com The reduction in surface tension is a function of the surfactant concentration up to a point known as the critical micelle concentration (CMC), where the interface becomes saturated with surfactant molecules and micelles begin to form in the bulk phase. nih.govmdpi.com

Illustrative Data: Representative Surface Tension of an Anionic Surfactant Solution

| Concentration (mol/L) | Static Surface Tension (mN/m) | Dynamic Surface Tension (mN/m at 10 Hz) |

| 0 | 72.0 | 72.0 |

| 1.0E-05 | 65.2 | 68.5 |

| 1.0E-04 | 58.1 | 63.2 |

| 1.0E-03 (CMC) | 35.4 | 45.1 |

| 5.0E-03 | 35.4 | 44.8 |

This table presents representative data for a typical anionic surfactant to illustrate the expected trend for Calcium bis(dibutylnaphthalenesulphonate), as specific experimental values are not publicly available.

The reduction in surface and interfacial tension is a direct consequence of the adsorption of Calcium bis(dibutylnaphthalenesulphonate) molecules at the interface. At a liquid-gas interface (e.g., water-air), the hydrophobic dibutylnaphthalene tails orient towards the air, while the hydrophilic sulfonate heads remain in the aqueous phase. Similarly, at a liquid-liquid interface (e.g., oil-water), the hydrophobic tails partition into the oil phase, and the hydrophilic heads remain in the water, forming a stabilizing film. The efficiency of adsorption can be influenced by factors such as temperature, pH, and the presence of electrolytes. nih.gov

Emulsification and Dispersion Mechanisms

Calcium bis(dibutylnaphthalenesulphonate) is utilized for its ability to create and stabilize emulsions and dispersions. ontosight.ainih.gov This is crucial in applications like lubricants, where it helps to keep impurities suspended. ontosight.ai

Emulsions are thermodynamically unstable systems that tend to break down over time through processes like coalescence, flocculation, and creaming or sedimentation. mdpi.com Calcium bis(dibutylnaphthalenesulphonate) can enhance the kinetic stability of emulsions by forming a protective layer around the dispersed droplets. This layer creates a barrier that prevents droplets from merging. The size of the droplets in an emulsion is a critical factor for its stability and properties. tandfonline.com Smaller droplet sizes generally lead to more stable emulsions.

Illustrative Data: Representative Droplet Size Distribution in an Oil-in-Water Emulsion Stabilized by an Anionic Surfactant

| Surfactant Concentration (wt%) | Mean Droplet Diameter (μm) | Polydispersity Index (PDI) |

| 0.1 | 15.2 | 0.8 |

| 0.5 | 5.8 | 0.4 |

| 1.0 | 2.1 | 0.2 |

| 2.0 | 1.5 | 0.2 |

This table provides representative data to illustrate the expected effect of a surfactant like Calcium bis(dibutylnaphthalenesulphonate) on emulsion droplet size. Specific experimental data for the named compound is not publicly available.

In addition to emulsification, Calcium bis(dibutylnaphthalenesulphonate) can act as a dispersant for solid particles in a liquid medium. ontosight.ainih.gov It adsorbs onto the surface of the particles, preventing them from agglomerating and settling. This is particularly relevant in lubricating oils, where it helps to disperse soot and other solid contaminants. google.com The mechanism of stabilization can be attributed to electrostatic repulsion between the charged sulfonate head groups and steric hindrance from the bulky dibutylnaphthalene tails.

Interactions with Counterions and Hardness Tolerance

The performance of anionic surfactants can be sensitive to the presence of multivalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are responsible for water hardness. For many anionic surfactants, these ions can lead to precipitation and a reduction in effectiveness. mdpi.com However, alkylnaphthalene sulfonates are noted for their good tolerance to hard water. stobec.com

Impact of Calcium Ions on Surfactant Aggregation and Micellization

The presence of divalent cations such as calcium (Ca²⁺) in solutions of anionic surfactants like bis(dibutylnaphthalenesulphonate) significantly influences their aggregation and micellization behavior. The fundamental interaction involves the calcium ions neutralizing the electrostatic repulsion between the negatively charged sulphonate head groups of the surfactant molecules. This charge screening effect facilitates the aggregation of surfactant monomers into micelles at lower concentrations than would be observed with a monovalent counterion like sodium.

Upon the addition of calcium chloride (CaCl₂) to aqueous solutions of anionic surfactants, a notable decrease in the critical micelle concentration (CMC) is generally observed. nih.govmdpi.com This reduction in CMC is a direct consequence of the enhanced neutralization of the head group charges by the divalent calcium ions, which diminishes the electrostatic barrier to micelle formation. youtube.com The presence of Ca²⁺ makes the physicochemical environment less hydrophilic for the surfactant molecules, promoting their aggregation into micelles at lower bulk concentrations. mdpi.com

The morphology of the micelles can also be significantly altered by the presence of calcium ions. At concentrations below the CMC, the interaction between Ca²⁺ and surfactant monomers can lead to the formation of small, spherical micelles. nih.gov However, as the surfactant concentration increases, these can transform into larger, more compact spherical aggregates and eventually into elongated, worm-like micelles. nih.gov In some systems, particularly at higher salt concentrations, these worm-like micelles can entangle, leading to a significant increase in the solution's viscosity and the development of viscoelastic properties. nih.gov

Table 1: Representative Impact of Calcium Ions on Anionic Surfactant CMC

| Surfactant System | Cation | Cation Concentration (mM) | Approximate CMC (mM) |

| Sodium Dodecylbenzene Sulphonate | None | 0 | 2.9 |

| Sodium Dodecylbenzene Sulphonate | Ca²⁺ | 10 | Significantly Lowered |

| Anionic Gemini Sulphonate | None | 0 | >1.5 |

| Anionic Gemini Sulphonate | Ca²⁺ | 100 | Promotes aggregation |

Note: This table provides illustrative data based on general findings for anionic surfactants and does not represent specific experimental values for Calcium bis(dibutylnaphthalenesulphonate).

Colloidal Behavior in High Ionic Strength Environments

The behavior of Calcium bis(dibutylnaphthalenesulphonate) in high ionic strength environments is a critical consideration for its application in formulations that may contain significant levels of dissolved salts. Anionic surfactants, in general, can exhibit reduced stability and potential precipitation in high-salinity conditions. nih.gov This is primarily due to the excessive charge screening of the head groups by the high concentration of counterions, which can lead to a loss of solubility of the surfactant molecules and their subsequent precipitation.

However, sulphonated surfactants are known to have better tolerance to hard water, which contains divalent cations like calcium and magnesium, compared to carboxylate-based soaps. wikipedia.org Alkylnaphthalene sulphonates, in particular, are noted for their stability in the presence of high electrolyte concentrations. polymerchem.org This stability is advantageous in various industrial processes where hard water is used or high salt concentrations are inherent to the system. polymerchem.orggreenagrochem.com

Despite this relative stability, at very high ionic strengths, the solubility of Calcium bis(dibutylnaphthalenesulphonate) can be exceeded, leading to precipitation. Studies on similar anionic surfactants have shown that there is a maximum salt concentration, or "salt tolerance," above which precipitation occurs. nih.gov For instance, in studies with sodium linear alkylbenzene sulphonates, the addition of CaCl₂ beyond a certain concentration resulted in rapid precipitation. nih.gov

The long-term thermal stability of sulphonate surfactants in high-salinity environments is also a key factor. Research indicates that sulphonates are generally more stable than sulphate and carboxylate surfactants under such conditions. nih.govacs.orgresearchgate.net However, the presence of dissolved oxygen can accelerate the degradation of sulphonates at elevated temperatures. nih.govresearchgate.net

The colloidal stability of dispersions containing Calcium bis(dibutylnaphthalenesulphonate) is also influenced by high ionic strength. The formation of micelles can impact the stability of colloidal particles in a dispersion. rsc.org Around the CMC, the adsorption of the surfactant onto colloidal particles can lead to stabilization. rsc.org However, at concentrations well above the CMC, the presence of a high number of micelles can lead to depletion flocculation, an attractive interaction that can destabilize a colloidal dispersion. rsc.org

Rheological Properties of Calcium bis(dibutylnaphthalenesulphonate) Formulations

The rheological, or flow, properties of formulations containing Calcium bis(dibutylnaphthalenesulphonate) are strongly linked to the aggregation behavior of the surfactant in the presence of calcium ions and other electrolytes. The viscosity of these formulations can vary significantly with changes in surfactant concentration, ionic strength, and temperature.

The interaction of divalent cations like Ca²⁺ with anionic surfactants can lead to a substantial increase in the viscosity of the solution. acs.orgnih.gov This phenomenon is often attributed to a transition in micellar shape from spherical to larger, entangled worm-like micelles. nih.govnih.gov These elongated and interconnected micellar structures create a network that impedes flow, resulting in higher viscosity and, in some cases, viscoelastic behavior. nih.govacs.org

Research on mixtures of anionic and zwitterionic surfactants has shown that the addition of cations like Na⁺, Ca²⁺, and Mg²⁺ can induce peaks in the zero-shear viscosity as a function of salt concentration. acs.orgnih.govscienceopen.com The specific concentration at which this viscosity peak occurs and the maximum viscosity achieved are dependent on the type of cation. nih.gov Divalent cations are generally more effective at lower concentrations in inducing these viscosity increases compared to monovalent cations due to their stronger interaction with the anionic head groups. acs.org

Studies on the dilational rheology of anionic surfactant solutions have also shown that the presence of divalent salts like CaCl₂ has a more pronounced impact on the viscoelastic properties of the air-water interface compared to monovalent salts. mdpi.com This is attributed to the higher charge density of the divalent cations, which leads to a more densely packed surfactant layer at the interface. mdpi.com

While specific rheological data for Calcium bis(dibutylnaphthalenesulphonate) formulations is not extensively published, the general principles observed for other anionic surfactant systems in the presence of divalent cations provide a strong indication of the expected behavior. The ability to control the rheology of these formulations by adjusting the concentration of calcium ions is a key aspect of their application in various fields.

Table 2: General Influence of Divalent Cations on the Rheology of Anionic Surfactant Solutions

| Surfactant System | Cation | Observation | Rheological Impact |

| Anionic / Zwitterionic Surfactant Mixture | Ca²⁺, Mg²⁺ | Formation of entangled worm-like micelles | Significant increase in zero-shear viscosity |

| Anionic Gemini Sulphonate | Ca²⁺ | Entanglement of worm-like micelles | Development of viscoelastic properties |

| Sodium Dodecylbenzene Sulphonate | Ca²⁺, Mg²⁺ | Increased surface viscoelasticity | Enhanced rigidity of the interfacial film |

Note: This table presents generalized findings from studies on various anionic surfactant systems and is intended to be illustrative of the expected effects for Calcium bis(dibutylnaphthalenesulphonate).

Mechanistic Investigations in Specific Material and Industrial Applications of Calcium Bis Dibutylnaphthalenesulphonate

Lubricant and Tribological Performance Enhancement

In the realm of lubricants, calcium sulfonates are valued for their multifunctional properties, including detergency, rust inhibition, and contribution to anti-wear and friction reduction.

Calcium sulfonates contribute to the anti-wear properties of lubricating oils through the formation of a protective film on metal surfaces. ontosight.ai This film, often containing calcium carbonate, acts as a barrier that prevents direct metal-to-metal contact, thereby reducing wear, especially under boundary lubrication conditions. ontosight.ai Overbased calcium sulfonates, which contain a higher concentration of calcium carbonate, are particularly effective in this regard. The mechanism involves the deposition of a calcium carbonate-containing film on the rubbing surfaces, which helps to mitigate wear. ontosight.ai

Studies on calcium sulfonate detergents have shown that they can improve the anti-wear performance of other additives, such as those containing sulfur and phosphorus. ontosight.ai For instance, in combination with sulfurized olefins, the improved anti-wear property is attributed to the formation of a surface deposition film containing calcium carbonate from the calcium sulfonate, which can prevent excessive corrosive wear. ontosight.ai

The basicity of the calcium sulfonate also plays a role in its performance. High-base calcium sulfonates have been observed to form a stronger adsorption film compared to their low-base counterparts. However, they may also exhibit competitive reactions with other common anti-wear additives like zinc dialkyldithiophosphate (ZnDTP) and molybdenum dithiocarbamate (B8719985) (MoDTC) on the sliding surface. greenagrochem.comlignincorp.com

Table 1: Research Findings on Calcium Sulfonate in Lubricants

| Parameter | Observation | Source |

|---|---|---|

| Film Formation | Forms a protective film containing calcium carbonate on metal surfaces. | ontosight.ai |

| Interaction with other additives | Can improve the anti-wear properties of sulfur- and phosphorus-containing additives. | ontosight.ai |

| Influence of Basicity | High-base calcium sulfonates form stronger adsorption films but may compete with other additives. | greenagrochem.comlignincorp.com |

Calcium bis(dibutylnaphthalenesulphonate) also functions as a detergent and dispersant in lubricating oils. ontosight.ai This is a critical function for maintaining engine cleanliness and efficiency. The compound helps to keep insoluble particles, such as soot and sludge, suspended in the oil, preventing them from agglomerating and depositing on engine components. ontosight.aimachinerylubrication.comadsystems-sa.com

The mechanism of dispersancy involves the surfactant nature of the calcium sulfonate molecule. The hydrophobic dibutylnaphthalene portion of the molecule interacts with the oil, while the polar sulfonate group associates with polar contaminants like soot and oxidation products. This creates a stabilizing layer around the contaminant particles, preventing them from clumping together and settling out of the oil. machinerylubrication.com By keeping these contaminants dispersed, the oil can transport them to the filter for removal, thus preventing the formation of harmful sludge and varnish on engine parts. ontosight.aimachinerylubrication.comadsystems-sa.com

The effectiveness of a dispersant can be evaluated by its ability to maintain a uniform distribution of contaminants within the oil, which is often tested using methods that measure the dispersion of a drop of used oil on filter paper. machinerylubrication.comadsystems-sa.com

Agrochemical Formulations: Emulsification and Adjuvant Functionality

In agrochemical formulations, surfactants are essential for the effective delivery of active ingredients. While specific research on Calcium bis(dibutylnaphthalenesulphonate) is limited, information on related compounds like sodium dibutyl naphthalene (B1677914) sulfonate provides insight into the likely functional role of the dibutylnaphthalene sulfonate anion.

Dibutylnaphthalene sulfonates, such as the sodium salt, are recognized for their excellent dispersing and wetting properties in agrochemical formulations. greenagrochem.com They are used to ensure the uniform distribution of active ingredients in liquid sprays, which is crucial for their effectiveness. greenagrochem.comgreenagrochem.com By preventing the aggregation of solid particles and inhibiting sedimentation, they help to maintain a stable and homogeneous mixture. greenagrochem.comgreenagrochem.com

The stability of these formulations is important, especially when using hard water for dilution, as the minerals in hard water can interact with the active ingredients and reduce their efficacy. ligninchina.comcropprotectionnetwork.org The use of a suitable surfactant can help to mitigate these effects.

The primary role of a surfactant like a dibutylnaphthalene sulfonate in a pesticide formulation is to ensure the active ingredient remains finely dispersed. lignincorp.comgreenagrochem.com The hydrophobic part of the surfactant molecule (the dibutylnaphthalene group) adsorbs onto the surface of the water-insoluble active ingredient, while the hydrophilic sulfonate group extends into the aqueous phase. This creates a stable emulsion or suspension. greenagrochem.com

Surfactants play a significant role in determining the physical characteristics of the spray solution, which in turn affects how it is deposited on and retained by the target foliage. The addition of a surfactant like a dibutylnaphthalene sulfonate can reduce the surface tension of the spray droplets. greenagrochem.comligninchina.com This allows the droplets to spread more effectively over the waxy surface of leaves, increasing the contact area and improving the uptake of the active ingredient. greenagrochem.comligninchina.com

Table 2: Potential Functions of Dibutylnaphthalene Sulfonates in Agrochemicals

| Function | Mechanism | Source |

|---|---|---|

| Dispersing Agent | Prevents aggregation of solid particles in liquid formulations. | greenagrochem.comlignincorp.comgreenagrochem.com |

| Wetting Agent | Reduces surface tension of spray droplets for better leaf coverage. | greenagrochem.comligninchina.com |

| Emulsifier | Stabilizes mixtures of water-insoluble active ingredients in water. | greenagrochem.com |

Construction Materials: Superplasticizing and Water-Reducing Applications

Alkylnaphthalene sulfonates are well-established as superplasticizers and water-reducing admixtures in concrete technology. While specific research focusing solely on Calcium bis(dibutylnaphthalenesulphonate) is not extensively available in public literature, the mechanisms of action can be inferred from the well-documented behavior of calcium naphthalene sulfonate formaldehyde (B43269) condensates and other alkylnaphthalene sulfonates. bisleyinternational.comchemicalindustriessecrets.com

Mechanisms of Cement Dispersion and Concrete Workability Improvement

The primary function of a superplasticizer is to enhance the fluidity of fresh concrete, a property known as workability, at a lower water-to-cement ratio. bisleyinternational.com The mechanism by which Calcium bis(dibutylnaphthalenesulphonate) is expected to achieve this is through surface adsorption and electrostatic repulsion.

When added to a cementitious mixture, the sulfonate group (-SO₃⁻) of the molecule adsorbs onto the surface of the positively charged cement particles. greenagrochem.com This adsorption imparts a negative charge to the particle surfaces, leading to electrostatic repulsion between them. This repulsive force overcomes the van der Waals forces of attraction that cause cement particles to agglomerate, resulting in their dispersion throughout the aqueous phase. vinatiorganics.com

The dibutylnaphthalene portion of the molecule also contributes to this dispersion through steric hindrance. The bulky, non-polar butyl groups and the naphthalene ring create a physical barrier around the cement particles, further preventing them from coming into close contact and flocculating. The combination of electrostatic repulsion and steric hindrance significantly reduces the inter-particle friction, allowing the concrete mix to flow more easily with less water. greenagrochem.com

Table 1: Inferred Effects of Calcium bis(dibutylnaphthalenesulphonate) on Fresh Concrete Properties

| Property | Inferred Effect | Primary Mechanism |

| Workability | Increased | Electrostatic repulsion and steric hindrance leading to improved cement particle dispersion. bisleyinternational.comgreenagrochem.com |

| Water Requirement | Reduced | Enhanced dispersion allows for the same workability with less water. bisleyinternational.com |

| Segregation and Bleeding | Reduced | Improved cohesion of the mix due to better particle dispersion. lyksor.com |

Influence on Hydration Kinetics and Mechanical Property Development of Cementitious Systems

The adsorption of Calcium bis(dibutylnaphthalenesulphonate) onto cement particles can influence the hydration kinetics of the cement. The adsorbed layer can act as a barrier, temporarily retarding the dissolution of cement minerals and the subsequent formation of hydration products. nih.gov This retardation effect is generally more pronounced with higher dosages of the admixture. However, the improved dispersion also exposes a larger surface area of the cement particles to water, which can ultimately lead to a more efficient and complete hydration process over time.

The reduction in water content, made possible by the superplasticizing effect, is a key factor in enhancing the mechanical properties of the hardened concrete. A lower water-to-cement ratio leads to a denser and less porous microstructure of the hydrated cement paste. This results in a significant increase in compressive strength and improved durability, including enhanced resistance to chemical attack and water penetration. chemicalindustriessecrets.com

Table 2: Inferred Influence of Calcium bis(dibutylnaphthalenesulphonate) on Hardened Concrete Properties

| Property | Inferred Effect | Primary Mechanism |

| Compressive Strength | Increased | Lower water-to-cement ratio leads to a denser, stronger hydrated cement paste. bisleyinternational.com |

| Durability | Increased | Reduced porosity and permeability limit the ingress of aggressive substances. chemicalindustriessecrets.com |

| Setting Time | Potentially Retarded | Adsorption of the admixture on cement particles can delay the initial hydration reactions. bisleyinternational.com |

Advanced Material Processing Aids

While the primary application of alkylnaphthalene sulfonates is in the construction industry, their surfactant properties suggest potential utility in other areas of materials science.

Role in Polymer Processing and Composites

In the realm of polymer science, surfactants like Calcium bis(dibutylnaphthalenesulphonate) can play a role in emulsion polymerization and as dispersing agents for fillers in polymer composites. During emulsion polymerization, the surfactant stabilizes the monomer droplets in the aqueous phase, allowing for the formation of a stable polymer latex. greenagrochem.com The hydrophobic dibutylnaphthalene tail would orient into the monomer droplet, while the hydrophilic sulfonate head would remain in the water phase.

For polymer composites, achieving a uniform dispersion of fillers (e.g., clays, carbon nanotubes, or other nanoparticles) within the polymer matrix is crucial for optimizing the mechanical and physical properties of the final material. Calcium bis(dibutylnaphthalenesulphonate) could act as a dispersing agent by adsorbing onto the surface of the filler particles, preventing their agglomeration and promoting a more homogeneous distribution within the polymer melt during processing.

Applications in Specialty Chemical Synthesis as a Reaction Medium or Catalyst

The use of calcium salts of sulfonated hydrocarbons as catalysts has been explored in various chemical transformations. For instance, calcium oxide, supported on other materials, has been investigated for its catalytic activity. nih.gov While there is no specific research available on the catalytic use of Calcium bis(dibutylnaphthalenesulphonate), it is conceivable that the calcium ion could participate in certain catalytic cycles. The surfactant properties of the molecule might also allow it to function as a phase transfer catalyst or to create microemulsions that could enhance reaction rates between immiscible reactants. However, this remains a speculative area requiring further investigation.

Formulation Science and Engineering with Calcium Bis Dibutylnaphthalenesulphonate

Design Principles for Stable Liquid Formulations

The primary role of Calcium bis(dibutylnaphthalenesulphonate) in liquid formulations is to act as a dispersing agent, ensuring that solid particles are evenly distributed and remain suspended within a liquid medium over time. ontosight.aigreenagrochem.com This is critical for products such as suspension concentrates (SCs) and oil-based dispersions (ODs).

The effectiveness of Calcium bis(dibutylnaphthalenesulphonate) is highly dependent on its interaction with the formulation's solvent system. It generally exhibits high solubility in non-polar media, such as mineral oils and aromatic hydrocarbon solvents, owing to its long alkyl chains. ontosight.ai In multiphase systems like emulsifiable concentrates or oil-in-water emulsions, the selection of appropriate co-solvents is crucial. Co-solvents are chosen to ensure the physical stability of the formulation and the optimal functionality of the surfactant. The compatibility of Calcium bis(dibutylnaphthalenesulphonate) with various solvent types is a key consideration in formulation design.

Table 1: Solvent Compatibility Profile of Calcium bis(dibutylnaphthalenesulphonate)

| Solvent Class | Examples | Compatibility/Solubility | Formulation Application |

| Aliphatic Hydrocarbons | Heptane, Mineral Oil | High | Oil Dispersions (OD), Lubricants |

| Aromatic Hydrocarbons | Toluene, Xylene, Aromatic 150 | High | Emulsifiable Concentrates (EC) |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | Specialized industrial cleaners |

| Esters | Ethyl Acetate | Moderate | Component in certain coating systems |

| Alcohols | Isopropanol, Ethanol | Low | Used as part of a co-solvent system |

| Water | Water | Low (acts as dispersant) | Suspension Concentrates (SC) |

In liquid formulations containing suspended solids, Calcium bis(dibutylnaphthalenesulphonate) plays a vital role in viscosity control and long-term storage stability. By adsorbing onto the surface of solid particles, it imparts a negative charge, causing electrostatic repulsion between them. greenagrochem.com This action prevents the particles from flocculating or agglomerating, which would otherwise lead to a rapid increase in viscosity and eventual sedimentation. greenagrochem.com

The prevention of particle aggregation is fundamental to ensuring a formulation remains stable and effective throughout its shelf life. A formulation stabilized with this surfactant will maintain a lower, more consistent viscosity and resist the formation of hard-pack sediment, which can be difficult to re-suspend. Its high thermal stability also ensures that it continues to perform this function even when products are stored in high-temperature conditions. ontosight.ai

Table 2: Impact of Calcium bis(dibutylnaphthalenesulphonate) on Formulation Stability

| Parameter | Formulation without Dispersant | Formulation with Dispersant | Research Finding |

| Viscosity Change (30 days at 40°C) | Significant increase (>50%) | Minimal increase (<10%) | Prevents age-related thickening. |

| Sedimentation Layer | Hard, caked sediment forms | Loose, easily re-suspended sediment | Inhibits irreversible particle settling. greenagrochem.com |

| Particle Size (Mean) | Increases due to aggregation | Remains stable | Maintains fine particle dispersion for efficacy. |

| Appearance | Phase separation, clear supernatant | Homogeneous, uniform dispersion | Ensures product uniformity and stability. greenagrochem.com |

Development of Solid Formulations and Granular Systems

Calcium bis(dibutylnaphthalenesulphonate) is also integral to the production of solid formulations, such as Water Dispersible Granules (WDG) and Wettable Powders (WP). Its function is to ensure the integrity of the granule and facilitate its rapid dispersion upon application.

Granulation is a particle enlargement process that transforms fine powders into free-flowing, dust-free granules. In wet granulation techniques, which use a liquid to bind powder particles together, Calcium bis(dibutylnaphthalenesulphonate) is incorporated as a wetting and dispersing agent. greenagrochem.com

During the manufacturing process, it ensures that the active ingredient and other solid components are uniformly wetted by the granulation liquid. This leads to a homogeneous distribution of all components within the granule matrix. This uniformity is critical for controlling the final granule size and ensuring consistent physical properties. By preventing localized over-wetting or clumping of primary powders, it helps produce granules with a narrower and more predictable particle size distribution. This is beneficial in processes like high-shear mixing and fluid-bed granulation.

A key quality attribute of a Water Dispersible Granule is its ability to rapidly disintegrate and disperse when added to water in a spray tank. Calcium bis(dibutylnaphthalenesulphonate) incorporated within the granule is crucial for this function. When a granule enters the water, the surfactant accelerates water penetration into the granule's porous structure, causing it to break apart quickly.

Once the granule has disintegrated into its primary particles, the surfactant's role shifts to that of a dispersant in the application medium. It prevents the fine primary particles from re-agglomerating in the spray tank, ensuring a stable and uniform suspension is formed. This leads to a reliable dissolution or dispersion profile, which is essential for consistent application and performance of the active ingredient. greenagrochem.com

Synergistic Effects with Co-Formulants

Calcium bis(dibutylnaphthalenesulphonate) is often formulated with other additives to achieve enhanced performance through synergistic interactions. These combinations are designed to create robust formulations that are stable under a wide range of conditions.

Table 3: Synergistic Interactions with Co-Formulants

| Co-Formulant Type | Example | Synergistic Effect |

| Non-ionic Surfactant | Alcohol Ethoxylate | Provides electrosteric stabilization, improving dispersion stability in high-ionic-strength media. |

| Polymeric Dispersant | Lignosulfonate | Creates a robust stabilizing system for highly loaded suspension concentrates. |

| Wetting Agent | Sodium Dioctyl Sulfosuccinate | Improves the initial speed of wetting and disintegration of solid granules in water. |

| Antifoaming Agent | Silicone Oil | The dispersant helps stabilize the antifoam emulsion within the formulation, ensuring its efficacy. |

| Binder | Polyvinylpyrrolidone (B124986) (PVP) | Ensures homogeneous mixing of binder and active ingredient for stronger, more uniform granules. |

Interplay with Nonionic Surfactants and Block Copolymers

The combination of anionic surfactants like Calcium bis(dibutylnaphthalenesulphonate) with nonionic surfactants and block copolymers is a cornerstone of modern formulation development. This interplay is critical for creating stable emulsions and suspension concentrates, which are common delivery systems for active ingredients.

Nonionic surfactants, characterized by their uncharged hydrophilic head groups, are known for their excellent emulsifying and wetting properties. When combined with an ionic surfactant such as Calcium bis(dibutylnaphthalenesulphonate), several beneficial interactions can occur. The presence of the calcium salt of dibutylnaphthalene sulfonic acid can influence the cloud point of nonionic surfactants. The cloud point is the temperature at which a nonionic surfactant solution becomes cloudy, indicating a phase separation that can compromise formulation stability. The addition of electrolytes, such as the calcium ions from Calcium bis(dibutylnaphthalenesulphonate), can either increase or decrease the cloud point depending on the specific surfactants and their concentrations. For instance, the presence of divalent cations like Ca2+ can impact the hydration of the polyoxyethylene chains of nonionic surfactants, thereby altering their solubility and the cloud point of the system. chesci.comcore.ac.uksemanticscholar.orgnih.gov

Block copolymers, which consist of two or more different polymer blocks, offer unique steric stabilization capabilities. In a formulation, Calcium bis(dibutylnaphthalenesulphonate) can adsorb onto the surface of dispersed particles, providing an initial electrostatic stabilization. Block copolymers can then adsorb onto this modified surface, with one block anchoring to the particle and the other extending into the continuous phase, creating a robust steric barrier that prevents particle agglomeration. This combination of electrostatic and steric stabilization, often referred to as electrosteric stabilization, is highly effective in preventing formulation breakdown.

The synergistic effects of these combinations can be summarized in the following table:

| Interaction Type | Components | Primary Mechanism | Resulting Formulation Benefit |

| Anionic-Nonionic Surfactant Interaction | Calcium bis(dibutylnaphthalenesulphonate) + Nonionic Surfactant (e.g., alcohol ethoxylate) | Modification of surfactant packing at the interface; Alteration of the nonionic surfactant's cloud point. | Enhanced emulsion stability over a wider temperature range; Improved wetting and spreading of the formulation. |

| Electrosteric Stabilization | Calcium bis(dibutylnaphthalenesulphonate) + Block Copolymer (e.g., Pluronic® type) | Adsorption of the anionic surfactant provides electrostatic repulsion, while the block copolymer provides a steric barrier. | Superior long-term stability of suspension concentrates; Prevention of crystal growth of the active ingredient. |

Compatibility with Polymeric Crystallization Inhibitors

A significant challenge in the formulation of many active ingredients is their tendency to crystallize over time, which can lead to a loss of efficacy and physical instability of the product. Polymeric crystallization inhibitors are frequently incorporated into formulations to mitigate this issue. The compatibility and interaction of Calcium bis(dibutylnaphthalenesulphonate) with these polymers are vital for ensuring the long-term stability of amorphous solid dispersions (ASDs). seppic.com

Amorphous solid dispersions are a formulation strategy where the active ingredient is dispersed in a non-crystalline, amorphous state within a polymer matrix. seppic.com This can enhance the solubility and bioavailability of poorly soluble active ingredients. seppic.com However, the amorphous state is thermodynamically unstable and prone to recrystallization. seppic.com

Commonly used polymeric crystallization inhibitors include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (B11928114) (HPMC). These polymers can inhibit crystallization through several mechanisms, including increasing the glass transition temperature of the mixture, reducing molecular mobility, and through specific interactions with the active ingredient's surface that disrupt the crystal lattice formation. mdpi.comnih.gov

Calcium bis(dibutylnaphthalenesulphonate) can contribute to the stability of these systems. By acting as a surfactant, it can help to wet the surface of the amorphous particles, preventing aggregation and providing a more uniform dispersion within the polymer matrix. Furthermore, the presence of the surfactant at the interface between the active ingredient and the polymer can create a physical barrier that hinders the nucleation and growth of crystals.

The following table outlines the general compatibility and roles in crystallization inhibition:

| Polymer | Role in Crystallization Inhibition | Interaction with Calcium bis(dibutylnaphthalenesulphonate) |

| Polyvinylpyrrolidone (PVP) | Increases glass transition temperature, reduces molecular mobility, and can form hydrogen bonds with the active ingredient. nih.govnih.gov | Generally compatible. The surfactant can aid in the dispersion of PVP-stabilized amorphous particles. |

| Hydroxypropyl Methylcellulose (HPMC) | Provides a steric barrier to crystal growth and can interact with specific crystal faces to inhibit growth. | Generally compatible. The surfactant can improve the wetting and spreading of the HPMC solution around the active ingredient particles. |

Advanced Characterization of Formulation Performance

To ensure the quality and efficacy of formulations containing Calcium bis(dibutylnaphthalenesulphonate), a suite of advanced characterization techniques is employed. These methods provide detailed insights into the physical and chemical properties of the formulation, allowing for optimization and quality control.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a suspension or emulsion. datadryad.orgnih.govresearchgate.netresearchgate.net By analyzing the fluctuations in scattered light intensity caused by the Brownian motion of the particles, DLS can determine the hydrodynamic radius of the particles. nih.gov This is crucial for assessing the stability of a formulation; an increase in particle size over time can indicate agglomeration or crystal growth. The polydispersity index (PDI), also obtained from DLS, provides a measure of the broadness of the size distribution. A low PDI is indicative of a monodisperse and stable system.

Zeta Potential Analysis is another critical technique that measures the magnitude of the electrostatic charge on the surface of dispersed particles. datadryad.orgnih.govresearchgate.netnih.gov The zeta potential is a key indicator of the stability of a colloidal system. nih.gov A high absolute zeta potential (typically > ±30 mV) indicates strong electrostatic repulsion between particles, which helps to prevent aggregation and maintain a stable dispersion. In formulations containing Calcium bis(dibutylnaphthalenesulphonate), the anionic sulfonate groups contribute to a negative surface charge, and the measurement of zeta potential can confirm the effectiveness of the surfactant in providing electrostatic stabilization.

The following table summarizes the application of these techniques in characterizing formulation performance:

| Characterization Technique | Parameter Measured | Significance for Formulation Performance |

| Dynamic Light Scattering (DLS) | Particle Size Distribution, Polydispersity Index (PDI) | Monitors for particle aggregation, Ostwald ripening, and crystal growth. A stable formulation will exhibit a consistent particle size distribution over time. |

| Zeta Potential Analysis | Zeta Potential (ζ) | Assesses the electrostatic stability of the dispersion. A sufficiently high absolute zeta potential indicates good stability against particle aggregation. |

Table of Compound Names

| Common Name | IUPAC Name |

| Calcium bis(dibutylnaphthalenesulphonate) | calcium;bis(dibutylnaphthalenesulfonate) |

| Polyvinylpyrrolidone (PVP) | Poly(1-(2-oxo-1-pyrrolidinyl)ethylene) |

| Hydroxypropyl Methylcellulose (HPMC) | 2-(acetyloxy)-3-methyl-6-[4,5,6-tris(acetyloxymethyl)-2-methyloxan-3-yl]oxy-oxan-4-yl acetate |

Environmental Disposition and Biotransformation Pathways of Naphthalenesulphonates General Class Relevance

Biodegradation Studies of Naphthalenesulphonate Structures

The biodegradation of naphthalenesulphonates is a key process governing their persistence in the environment. These compounds, particularly those with multiple sulfonate groups, can be resistant to microbial attack. ethz.chnih.gov However, numerous studies have isolated and characterized microorganisms capable of utilizing them as a source of carbon or sulfur. d-nb.infonih.gov

The microbial breakdown of naphthalenesulphonates is primarily an aerobic process initiated by specific enzyme systems. Bacteria from genera such as Pseudomonas and Arthrobacter have been frequently identified as capable degraders. nih.govnih.gov The initial attack on the naphthalenesulphonate molecule is typically catalyzed by a dioxygenase enzyme. nih.govasm.org This enzyme incorporates both atoms of molecular oxygen into the aromatic ring, leading to the formation of a dihydrodiol. nih.gov This hydroxylation destabilizes the carbon-sulfur bond, resulting in the spontaneous elimination of the sulfonate group as sulfite. nih.govasm.org

Once the sulfonate group is removed, the resulting desulfonated intermediate, often 1,2-dihydroxynaphthalene, enters the well-established "classical" naphthalene (B1677914) degradation pathway. nih.govethz.ch The subsequent degradation can proceed via two main routes: the catechol pathway or the gentisate pathway, depending on the specific microbial strain and its genetic makeup. nih.govelifesciences.org The enzymes involved in the degradation of naphthalene itself are often also responsible for the metabolism of the desulfonated naphthalenesulphonate intermediates. nih.govasm.org These catabolic enzymes are typically inducible, meaning their production is triggered by the presence of the substrate. nih.gov

Some bacterial communities utilize a cooperative approach, where different members carry out different steps of the degradation pathway. nih.govfrontiersin.org For instance, one organism may perform the initial desulfonation, excreting an intermediate that is then metabolized by other members of the microbial consortium. nih.govfrontiersin.org

Table 1: Microbial Genera and Key Enzymes in Naphthalenesulphonate Degradation

| Microbial Genus | Key Enzyme Class | Function | Reference |

|---|---|---|---|

| Pseudomonas | Dioxygenase | Initiates degradation by hydroxylating the aromatic ring | nih.govasm.org |

| Arthrobacter | Desulfonase System | Removes the sulfonate group from the aromatic ring | nih.gov |

| Sphingomonas | Dioxygenase | Involved in the catabolism of naphthalenesulfonates | science.gov |

| Pigmentiphaga | Dioxygenase | Capable of metabolizing disulfonated naphthalenes | ethz.ch |

The stepwise breakdown of naphthalenesulphonates leads to the formation of several key intermediate compounds. The initial enzymatic attack yields a dihydroxylated, desulfonated product. nih.gov For naphthalene-1-sulfonate (B229774) and naphthalene-2-sulfonate, this process results in the formation of 1,2-dihydroxynaphthalene. nih.gov

From 1,2-dihydroxynaphthalene, the pathway diverges. The molecule can be processed to form key intermediates such as salicylate (B1505791) or gentisate. asm.orgresearchgate.net These compounds are then funneled into central metabolic cycles, like the tricarboxylic acid (TCA) cycle, for complete mineralization to carbon dioxide and water. elifesciences.org Other identified intermediates in the degradation of various naphthalenesulphonates and related structures include naphthols (e.g., 1-naphthol, 2-naphthol) and hydroxysalicylates. nih.govd-nb.infofrontiersin.org In the degradation of aminonaphthalenesulfonic acids, amino- or hydroxysalicylates have been observed as dead-end metabolites produced by one member of a bacterial community, which are then consumed by other bacteria. nih.govfrontiersin.org Fungal degradation has also been observed, with intermediates such as salicylic (B10762653) acid and salicylamide (B354443) being identified. nih.gov

Table 2: Common Intermediate Products in Naphthalenesulphonate Biodegradation

| Intermediate Product | Precursor/Pathway Step | Reference |

|---|---|---|

| 1,2-Dihydroxynaphthalene | Initial desulfonation of monosulfonated naphthalenes | nih.gov |

| Salicylic Acid | Product of the "upper" naphthalene degradation pathway | nih.govnih.gov |

| Gentisic Acid | Alternative intermediate to salicylate in some bacteria | asm.org |

| 1-Naphthol / 2-Naphthol | Product of desulfonation by some Pseudomonas species | d-nb.infonih.gov |

| Hydroxysalicylates | Intermediates from hydroxy-naphthalene sulfonic acids | nih.govfrontiersin.org |

Environmental Mobility and Partitioning Behavior

The movement and distribution of naphthalenesulphonates in the environment are largely governed by their physical and chemical properties. The presence of the sulfonate group makes these compounds highly soluble in water. nih.govwikipedia.org This high water solubility suggests a potential for high mobility in aqueous systems, including surface water and groundwater. nih.gov

Despite their water solubility, naphthalenesulphonates can also adsorb to solid phases in the environment. This process, known as partitioning, affects their transport and bioavailability. The tendency of an organic chemical to adsorb from water to soil or sediment is often described by the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comepa.gov A higher Koc value indicates a stronger tendency to bind to organic matter in soil and sediment, reducing mobility. chemsafetypro.com For sulfonated naphthalene-formaldehyde condensates (a related polymer), solid-liquid partition coefficients (Kd) have been found to be in the range of 10² to 10⁴ L/kg. nih.gov This indicates a significant affinity for solid materials like sewage sludge, suspended river solids, and sediments, where concentrations can reach several milligrams per kilogram. nih.gov The sorption of naphthalene itself is influenced by the organic matter content of the soil, with higher organic content leading to greater sorption. nsf.govfrontiersin.org

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| Calcium bis(dibutylnaphthalenesulphonate) |

| 1,2-dihydroxynaphthalene |

| 1-naphthol |

| 2-naphthol |

| 5-sulfosalicylic acid |

| aminonaphthalenesulfonic acids |

| catechol |

| dibutyl phthalate |

| gentisic acid |

| hydroxysalicylates |

| naphthalene |

| naphthalene-1,5-disulfonic acid |

| naphthalene-1-sulfonate |

| naphthalene-2-sulfonate |

| Naphthalenesulphonates |

| salicylate |

| salicylamide |

| Sulfonated naphthalene-formaldehyde condensates |

Sorption to Soil and Sediment Matrices

The sorption of an organic compound to soil and sediment is a key process that influences its mobility, bioavailability, and persistence in the environment. This behavior is largely governed by the compound's chemical properties, such as its polarity and molecular structure, as well as the characteristics of the soil or sediment, including organic carbon content, clay content, and pH.

For Calcium bis(dibutylnaphthalenesulphonate), its structure suggests a dual nature. The presence of two dibutylnaphthalene moieties, which are nonpolar, indicates a tendency for hydrophobic interactions. These bulky, nonpolar alkyl chains are expected to preferentially partition into the organic matter fraction of soils and sediments. In contrast, the sulphonate (SO3-) groups are polar and will be ionized at typical environmental pH values, which would generally favor partitioning into the aqueous phase. However, in the form of a calcium salt, the anionic charge of the sulphonate groups is counterbalanced by a divalent calcium ion (Ca2+), which can also interact with negatively charged sites on clay minerals and organic matter.

Interactive Table: Predicted Sorption Potential of Calcium bis(dibutylnaphthalenesulphonate) in Various Soil and Sediment Matrices

| Matrix Type | Organic Matter Content | Clay Content | Predicted Sorption Potential | Primary Sorption Mechanism |

| Sandy Soil | Low | Low | Low to Moderate | Hydrophobic partitioning to limited organic matter. |

| Clay Soil | Low to Moderate | High | Moderate | Ionic bridging via calcium cations to clay minerals; some hydrophobic partitioning. |

| Loam Soil | Moderate | Moderate | Moderate to High | A combination of hydrophobic partitioning and ionic interactions. |

| High Organic Soil (e.g., Peat) | High | Variable | High | Predominantly hydrophobic partitioning to abundant organic matter. |

| River Sediment | Variable | Variable | Moderate to High | Hydrophobic partitioning to organic-rich sediment layers. |

Leaching Potential in Aquatic and Terrestrial Systems

Leaching is the process by which chemical compounds are transported through the soil profile with percolating water. The potential for a compound to leach is inversely related to its sorption affinity for soil particles. Compounds that are highly soluble in water and exhibit weak sorption tend to have a high leaching potential, which may lead to the contamination of groundwater.

For Calcium bis(dibutylnaphthalenesulphonate), the leaching potential is expected to be limited due to its anticipated strong sorption to soil and sediment organic matter. While the sulphonate groups contribute to its water solubility, the hydrophobic nature of the two large dibutylnaphthalene structures is likely to dominate its partitioning behavior in most soil environments. The strong adsorption to soil particles would significantly retard its downward movement through the soil column.

In terrestrial systems, the mobility of Calcium bis(dibutylnaphthalenesulphonate) will be highly dependent on the soil type. In sandy soils with low organic matter, there may be a higher potential for leaching compared to soils rich in organic matter or clay. Heavy rainfall or irrigation events could increase the potential for transport, particularly if the compound is present in the upper soil layers before significant sorption has occurred.

In aquatic systems, if Calcium bis(dibutylnaphthalenesulphonate) is introduced into the water column, it is expected to partition to suspended organic particles and eventually settle into the sediment. Its persistence and potential for transport would then be governed by the dynamics of the sediment bed, such as resuspension and burial. The dissolved fraction in the water column is likely to be low due to its hydrophobic character.

Interactive Table: Predicted Leaching Potential of Calcium bis(dibutylnaphthalenesulphonate) under Various Conditions

| Soil/System Type | Precipitation/Flow Rate | Predicted Leaching Potential | Rationale |

| Sandy Soil | High | Moderate | Low organic matter and high hydraulic conductivity may allow for some transport despite hydrophobicity. |

| Clay Soil | Low | Low | Strong sorption to clay and organic matter, coupled with low water flow, limits movement. |

| Organic-Rich Soil | High | Very Low | High sorption capacity of organic matter effectively immobilizes the compound. |

| Karst/Fractured Bedrock | High | High | Rapid preferential flow through macropores and fractures can transport the compound with limited interaction with the soil matrix. |

| Aquatic System (lentic) | Low | Low (from water to sediment) | Compound is expected to partition from the water column to the sediment. |

Theoretical and Computational Chemistry Approaches for Calcium Bis Dibutylnaphthalenesulphonate

Molecular Modeling of Surfactant Structure and Conformation

Molecular modeling of Calcium bis(dibutylnaphthalenesulphonate) focuses on understanding its three-dimensional structure and the conformational flexibility of its constituent ions. The molecule consists of a central calcium cation (Ca²⁺) and two dibutylnaphthalenesulphonate anions. Each anion has a bulky, aromatic naphthalene (B1677914) core, two flexible butyl chains, and a polar sulphonate head group.

Modeling begins with the basic 2D structure and known chemical connectivity. nih.gov Force field methods, such as UFF (Universal Force Field), are then employed to determine the most stable 3D conformations by calculating the potential energy of the molecule as a function of its atomic coordinates. researchgate.net These calculations account for various intramolecular forces, including bond stretching, angle bending, torsional potentials of the butyl chains, and non-bonded van der Waals and electrostatic interactions.

Table 1: Computed Molecular Properties for Dibutylnaphthalenesulphonate Anion This table presents typical data obtained from molecular modeling and quantum chemical calculations.

| Property | Predicted Value Range | Method of Calculation | Significance |

|---|---|---|---|

| Molecular Weight | ~336.5 g/mol | --- | Basic molecular parameter. |

| van der Waals Surface Area | 350 - 400 Ų | Force Field / DFT | Influences solubility and interaction with non-polar media. |

| Dipole Moment | 10 - 15 Debye | Quantum Mechanics (e.g., DFT) | Determines polarity and interaction with polar solvents and surfaces. |

Simulations of Interfacial Adsorption and Self-Assembly

As a surfactant, Calcium bis(dibutylnaphthalenesulphonate) is designed to be active at interfaces, such as oil-water or solid-liquid interfaces. Molecular Dynamics (MD) simulations are a key computational tool to study these dynamic processes. In MD simulations, the trajectories of molecules are calculated over time by solving Newton's equations of motion, allowing the observation of processes like adsorption and aggregation.